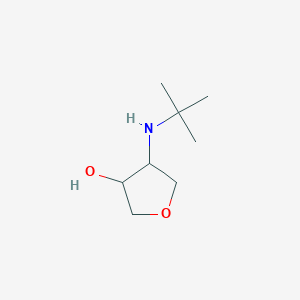
1,3-Dimethylbutyl butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethylbutyl butyrate is an organic ester compound with the molecular formula C10H20O2 It is known for its pleasant fruity odor, making it a valuable component in the fragrance and flavor industries
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dimethylbutyl butyrate can be synthesized through the esterification of 1,3-dimethylbutanol with butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced separation techniques, such as distillation, ensures the purity of the final product.
化学反応の分析
Types of Reactions: 1,3-Dimethylbutyl butyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 1,3-dimethylbutanol and butyric acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Hydrolysis: 1,3-Dimethylbutanol and butyric acid.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced forms.
科学的研究の応用
1,3-Dimethylbutyl butyrate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems, including its role as a flavoring agent.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
作用機序
The mechanism of action of 1,3-dimethylbutyl butyrate involves its interaction with molecular targets and pathways in biological systems. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may exert biological effects. The compound may also interact with receptors and enzymes, influencing various biochemical pathways.
類似化合物との比較
Butyl butyrate: Another ester with a similar fruity odor, used in fragrances and flavors.
1,3-Dimethylbutyl acetate: A related ester with similar chemical properties and applications.
Isobutyl butyrate: Another ester used in the fragrance industry.
Uniqueness: 1,3-Dimethylbutyl butyrate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its pleasant odor and solvent capabilities make it valuable in various applications, distinguishing it from other similar esters.
特性
CAS番号 |
5332-88-7 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC名 |
4-methylpentan-2-yl butanoate |
InChI |
InChI=1S/C10H20O2/c1-5-6-10(11)12-9(4)7-8(2)3/h8-9H,5-7H2,1-4H3 |
InChIキー |
YKIZNXWSYATKON-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)OC(C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-Methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride](/img/structure/B12308584.png)
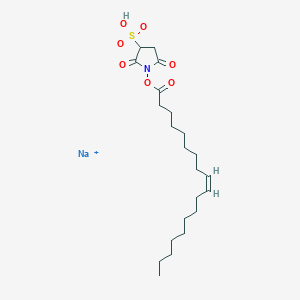
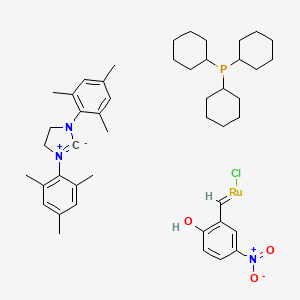

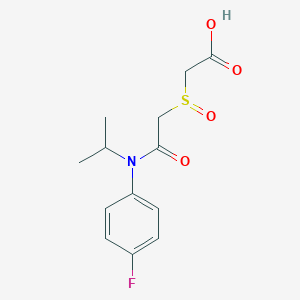
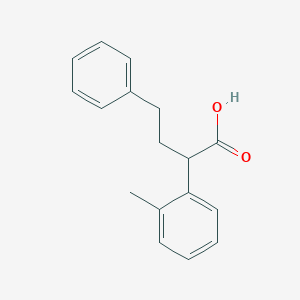
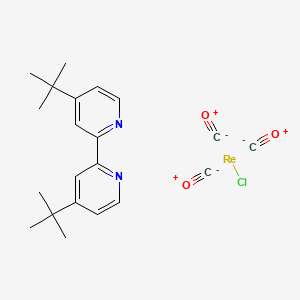
![5-[(1R)-2-[[5-ethyl-6-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-inden-2-yl]amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12308634.png)
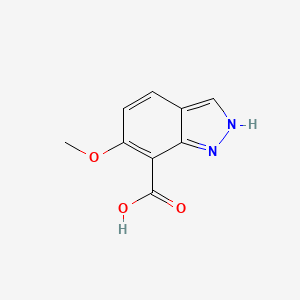
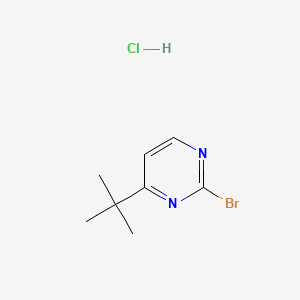
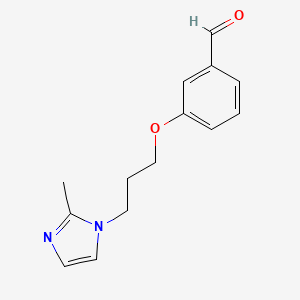
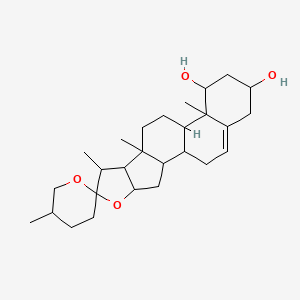
![[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate](/img/structure/B12308680.png)
